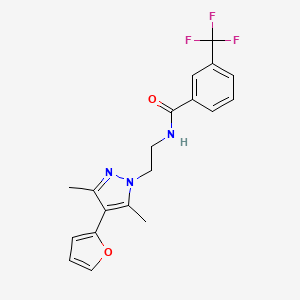

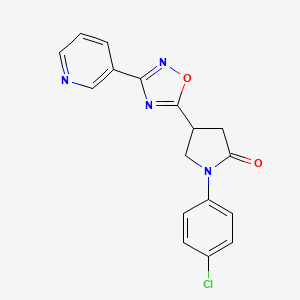

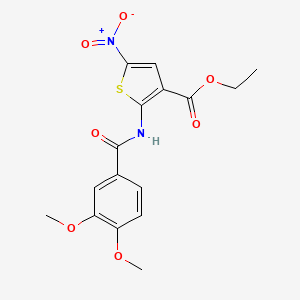

![molecular formula C16H16N2O6S2 B2542034 (Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 851716-52-4](/img/structure/B2542034.png)

(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" is a complex molecule that appears to be related to a family of compounds with potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemical structures and synthesis methods that could be relevant to understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start with readily available starting materials. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating the use of imino groups and heterocyclic components in the synthesis process . Similarly, the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids involved the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the chemical structures.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which provides an unambiguous determination of stereochemistry . This technique could be employed to analyze the molecular structure of "(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" to confirm its configuration and conformation.

Chemical Reactions Analysis

The related compounds exhibit interesting chemical reactivity. For example, under the influence of acetic anhydride, certain synthesized acids undergo cyclization to form furan derivatives . This suggests that the compound may also undergo similar intramolecular cyclization or other chemical transformations, which could be explored to modify its chemical properties or to create derivatives with potential biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" are not provided, the properties of related compounds can be inferred. The solubility, melting point, and stability of these compounds can be influenced by their functional groups and molecular structure. For instance, the presence of an imino group and a thiazole ring could affect the compound's solubility in organic solvents and its reactivity towards nucleophiles .

Aplicaciones Científicas De Investigación

Oxidative Routes to Heterocyclic Cores

Research highlights the synthesis of benzothiazole cores as seen in natural products through oxidative routes. For instance, Blunt et al. (2015) explored biomimetic oxidative routes to prepare the benzothiazole core of violatinctamine, emphasizing the utility of these cores in natural product synthesis (Blunt et al., 2015).

Novel Synthesis Approaches

Kelarev et al. (2000) detailed the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping, showcasing the versatility of benzothiazole derivatives in forming complex heterocyclic structures (Kelarev et al., 2000).

Heterocyclic Compound Transformation

Žugelj et al. (2009) demonstrated transformations of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, offering insight into the methods for converting simple molecules into more complex heterocycles (Žugelj et al., 2009).

Aldose Reductase Inhibitors

Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and evaluated them as aldose reductase inhibitors, indicating the therapeutic potential of benzothiazole derivatives in treating diabetic complications (Ali et al., 2012).

Green Synthesis in Ionic Liquid Media

Shahvelayati et al. (2017) reported a green synthesis approach for functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media, highlighting the environmental benefits of using green solvents in chemical synthesis (Shahvelayati et al., 2017).

Propiedades

IUPAC Name |

methyl 2-(2-acetylsulfanylacetyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S2/c1-9(19)25-8-13(20)17-16-18(7-14(21)23-2)11-5-4-10(15(22)24-3)6-12(11)26-16/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRBUWGYXKKKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

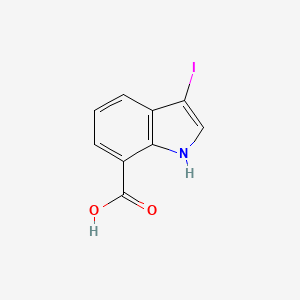

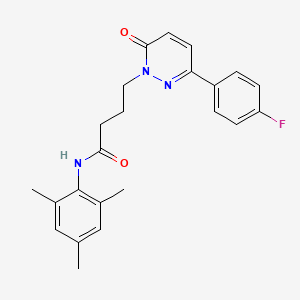

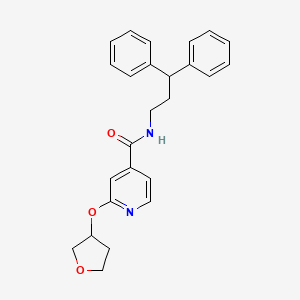

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

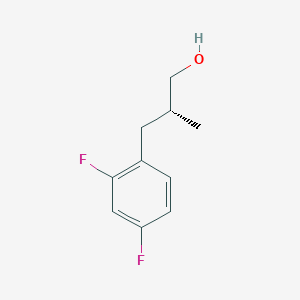

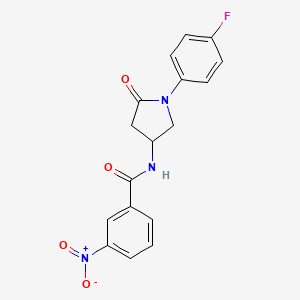

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)

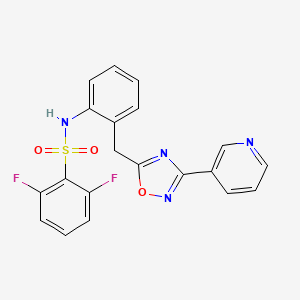

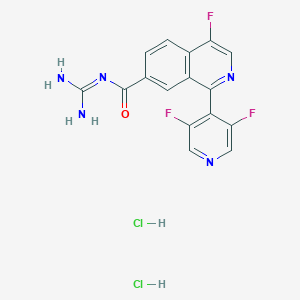

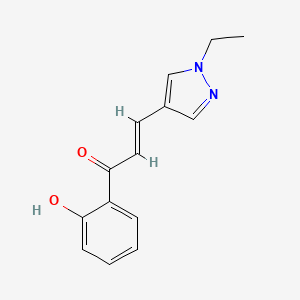

![Methyl 3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-6-carboxylate](/img/structure/B2541970.png)